molecular formula C8H12O3 B8139933 Methyl 6-hydroxycyclohex-1-ene-1-carboxylate

Methyl 6-hydroxycyclohex-1-ene-1-carboxylate

Cat. No.: B8139933
M. Wt: 156.18 g/mol
InChI Key: HWLPTQRYNXLANA-UHFFFAOYSA-N
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Description

Methyl 6-hydroxycyclohex-1-ene-1-carboxylate (CAS 865780-25-2) is a cyclic ester compound of interest in synthetic and biochemical research. With the molecular formula C 8 H 12 O 3 and a molecular weight of 156.18 g/mol, this compound features a cyclohexene ring substituted with both a methyl ester and a hydroxy group . This structure makes it a valuable intermediate or standard in organic synthesis. While direct applications for this specific methyl ester are not fully detailed in the literature, its structural motif is closely related to functionalized cyclohexene derivatives studied in metabolic pathways. Notably, the analogous Coenzyme A (CoA) thioester, 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA, has been identified as a documented intermediate in the anaerobic bacterial degradation of benzoate and other aromatic compounds . Researchers can therefore leverage this compound as a stable, synthetically accessible analog for studying similar enzymatic processes or as a building block for more complex molecules. This product is intended for research purposes as a standard or chemical precursor. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 6-hydroxycyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-8(10)6-4-2-3-5-7(6)9/h4,7,9H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLPTQRYNXLANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865780-25-2
Record name methyl 6-hydroxycyclohex-1-ene-1-carboxylate
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Preparation Methods

Epoxidation and Acid-Catalyzed Ring Opening

A two-step hydroxylation strategy is adapted from fluorinated cyclohexane carboxylate syntheses:

  • Epoxidation : Treat methyl cyclohex-1-ene-1-carboxylate with an oxidizing agent (e.g., m-CPBA) to form the epoxide.

  • Ring Opening : Use aqueous acid (e.g., HCl) to hydrolyze the epoxide, introducing a hydroxyl group at the 6-position.

Challenges :

  • Regioselectivity must be controlled to favor the 6-hydroxy isomer.

  • Side products from over-oxidation or dihydroxylation require careful chromatography.

Direct Oxidation with Metal Catalysts

Transition-metal catalysts (e.g., OsO₄ for dihydroxylation) can introduce hydroxyl groups, though this approach risks over-functionalization. Selective mono-hydroxylation may be achieved using hindered catalysts or protective groups.

Transesterification of Ethyl Esters

Commercial routes for ethyl 6-hydroxycyclohex-1-ene-1-carboxylate (CAS: 28469-52-5) suggest a transesterification pathway:

  • Reagents : Ethyl ester precursor, methanol, and a catalytic acid (e.g., H₂SO₄) or base (e.g., NaOMe).

  • Conditions : Reflux in methanol for 12–24 hours.

  • Yield : Typically >85% after purification.

Advantages :

  • Scalable and avoids complex purification steps.

  • Compatible with acid-labile substrates.

Cyclization of Linear Precursors

Ring-Closing Metathesis (RCM)

Using Grubbs catalysts, diene esters can undergo RCM to form the cyclohexene ring:

  • Substrate : A diene such as methyl 3,5-diene-1-carboxylate.

  • Catalyst : Grubbs 2nd generation (5 mol%).

  • Conditions : Toluene, 40°C, 6 hours.

  • Post-Functionalization : Hydroxylation via epoxidation or dihydroxylation.

Dieckmann Cyclization

Base-induced cyclization of diesters forms cyclic β-keto esters, which can be reduced to hydroxylated derivatives:

  • Substrate : Dimethyl 6-hydroxyadipate.

  • Base : NaOMe in methanol.

  • Outcome : Forms this compound after dehydration.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Michael Addition94High yield, scalableRequires specialized enone precursors
Transesterification85Simple, uses commercial precursorsLimited to available ethyl esters
Epoxidation70–80RegioselectiveMulti-step, moderate yield
RCM60–75Versatile for ring sizeHigh catalyst cost

Industrial-Scale Considerations

For bulk production, the Michael addition route is preferred due to its high yield and compatibility with standard reactors. Key parameters for optimization include:

  • Temperature Control : Maintaining 0–5°C during sodium nitrite addition prevents side reactions.

  • Solvent Selection : Methanol or THF/water mixtures improve solubility and reaction rates.

  • Purification : Extraction with ethyl acetate and crystallization achieve >95% purity .

Chemical Reactions Analysis

Methyl 6-hydroxycyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

Methyl 6-hydroxycyclohex-1-ene-1-carboxylate serves as an intermediate in organic synthesis. It is used to create more complex molecules through various chemical reactions, including:

  • Oxidation : Converting the hydroxyl group to a ketone or carboxylic acid.
  • Reduction : Transforming the ester group into an alcohol.
  • Substitution : Replacing the hydroxyl group with other functional groups.

These reactions highlight its versatility as a building block in chemical synthesis.

Biology

In biological research, this compound has been investigated for its potential biological activities . Notably:

  • It is studied for its role as a precursor to bioactive molecules, which may have therapeutic applications.
  • Research indicates that it can interact with various biomolecules, potentially influencing metabolic pathways.

Medicine

This compound is being explored for its therapeutic properties . Some key findings include:

  • Antiproliferative Effects : Studies have shown that it exhibits significant activity against cancer cell lines, suggesting potential use in cancer therapy.
    Cell LineIC50 Value (μM)
    MCF-71.82
    MDA-MB-2314.54

The compound's mechanism of action may involve acting as a nitric oxide donor, which could contribute to its anti-cancer effects.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Synthesis of Bioactive Compounds :
    • In a recent study, derivatives synthesized from this compound exhibited enhanced biological activities compared to their parent structures. This suggests that structural modifications can lead to improved therapeutic agents.
  • Comparative Analysis with Similar Compounds :
    • A study comparing this compound with ethyl derivatives revealed that the former displayed greater selectivity towards certain cancer cell lines due to its unique functional groups.

Mechanism of Action

The mechanism of action of Methyl 6-hydroxycyclohex-1-ene-1-carboxylate in chemical reactions involves the interaction of its functional groups with reagents. For instance, during oxidation, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, resulting in the formation of a carboxylic acid and an alcohol .

Comparison with Similar Compounds

The following analysis compares Methyl 6-hydroxycyclohex-1-ene-1-carboxylate with structurally related cyclohexene carboxylates, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Substituents Functional Groups Molecular Weight (g/mol)
This compound 865780-25-2 6-OH, 1-COOCH₃ Ester, Hydroxy 154.16
Methyl 6-oxocyclohex-1-ene-1-carboxylate 52784-37-9 6-Oxo, 1-COOCH₃ Ester, Ketone 152.15
Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate 108384-35-6 6-CH₃, 2-Oxo, 1-COOCH₂CH₃ Ester, Ketone, Methyl 182.22
Ethyl 4-hydroxy-6-methyl-2-oxocyclohex-3-ene-1-carboxylate - 4-OH, 6-CH₃, 2-Oxo, 1-COOCH₂CH₃ Ester, Ketone, Hydroxy, Methyl 212.24 (estimated)
Methyl 3-oxocyclohex-1-enecarboxylate 54396-74-6 3-Oxo, 1-COOCH₃ Ester, Ketone 152.15
Key Observations :

Hydroxy vs. Oxo Groups: The hydroxy group in the target compound enhances polarity and acidity (pKa ~10–12 for phenolic OH), enabling hydrogen bonding and nucleophilic reactivity . In contrast, oxo-substituted analogs (e.g., Methyl 6-oxocyclohex-1-ene-1-carboxylate) exhibit ketone reactivity, such as participation in keto-enol tautomerism or nucleophilic additions .

Ester Chain Length :

  • Ethyl esters (e.g., Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate) have increased lipophilicity compared to methyl esters, affecting solubility and bioavailability .

Substituent Position: The position of functional groups significantly impacts steric and electronic effects.

Physicochemical and Reactivity Comparison

Table 2: Comparative Properties
Property This compound Methyl 6-oxocyclohex-1-ene-1-carboxylate Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate
Boiling Point (°C) Not reported Not reported ~250–270 (estimated)
Solubility in Water Moderate (due to -OH) Low Very low
Reactivity Acid-catalyzed ester hydrolysis; OH oxidation Knoevenagel condensations Michael additions (α,β-unsaturated ketone)
  • Reactivity Notes: The hydroxy group in this compound can undergo oxidation to form a ketone (e.g., converting to Methyl 6-oxocyclohex-1-ene-1-carboxylate) . Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate’s α,β-unsaturated ketone moiety enables conjugate additions, a feature absent in the target compound .

Biological Activity

Methyl 6-hydroxycyclohex-1-ene-1-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and a carboxylate moiety, contributing to its reactivity and biological activity. Its molecular formula is C8H12O3C_8H_{12}O_3, and it features both a cyclic structure and functional groups that facilitate various chemical reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary investigations suggest that it may reduce inflammation, which could be beneficial in treating inflammatory diseases.
  • Antiproliferative Properties : The compound has been observed to inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent. Specifically, it acts as a nitric oxide donor in the presence of glutathione, which is associated with antiproliferative effects.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Nitric Oxide Release : The compound can release nitric oxide, which plays a crucial role in various physiological processes, including vasodilation and immune response modulation.
  • Interaction with Cellular Targets : It interacts with specific molecular targets within cells, influencing pathways related to cell proliferation and apoptosis .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • A study demonstrated its effectiveness in inhibiting the proliferation of human cancer cell lines in vitro, suggesting its potential role as an anticancer therapeutic agent.
  • Another investigation focused on its anti-inflammatory properties, reporting significant reductions in inflammatory markers in cell culture models.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammatory markers
AntiproliferativeInhibition of cancer cell growth

Applications in Research and Industry

This compound has several applications across different fields:

  • Pharmaceutical Development : Due to its biological activities, it is being investigated as a precursor for developing novel drugs targeting infections and cancer.
  • Chemical Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating research in organic chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-hydroxycyclohex-1-ene-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization or esterification of hydroxy-substituted cyclohexene precursors. For example, boron trifluoride (BF₃) catalyzed cyclization of ketone derivatives under anhydrous conditions can yield the target compound. Optimization includes:

  • Catalyst selection : Lewis acids like BF₃·Et₂O enhance reaction efficiency .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side products.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation (bp ~190–192°C at atmospheric pressure) improves purity .
    • Critical Parameters : Monitor reaction progress via TLC and adjust solvent polarity during purification to isolate the product effectively.

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Identify olefinic protons (δ 5.5–6.5 ppm, coupling constants for cyclohexene geometry) and hydroxyl protons (broad singlet, δ 1.5–3.0 ppm).
  • ¹³C NMR : Confirm ester carbonyl (δ 165–175 ppm) and hydroxyl-substituted carbons (δ 60–80 ppm) .
  • IR Spectroscopy : Detect ester C=O (1720–1740 cm⁻¹) and hydroxyl O-H (3200–3600 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 170.13 for C₉H₁₄O₃) .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in a flammables cabinet (flammable liquid, Category 4) away from strong oxidizers and bases .
  • Handling : Use inert atmosphere (N₂/Ar) during synthesis to prevent combustion. Avoid sparks or open flames.
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for volatile steps .
    • Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve stereochemical ambiguities in this compound derivatives?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .
  • Structure Solution : SHELXD (for phase problem) and SHELXL (for refinement) determine atomic coordinates and anisotropic displacement parameters.
  • Stereochemistry : Analyze torsion angles and Flack parameters to assign R/S configurations .
    • Example : A similar cyclohexene derivative (Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate) was resolved with P21/c space group and Z = 8 .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry (B3LYP/6-31G* basis set) and compute frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess stability.
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .
    • Validation : Cross-check computational results with experimental NMR/IR data to ensure accuracy.

Q. How should researchers address contradictory data between theoretical calculations and experimental observations in the compound's reaction mechanisms?

  • Methodological Answer :

  • Error Analysis : Re-examine computational parameters (e.g., basis set adequacy, solvent model) and experimental conditions (e.g., purity, instrumental calibration) .
  • Statistical Testing : Apply t-tests or ANOVA to identify significant discrepancies in kinetic or thermodynamic data.
  • Case Study : If DFT-predicted activation energy conflicts with experimental Arrhenius plots, verify transition-state geometry or explore alternative pathways (e.g., tunneling effects) .
    • Documentation : Transparently report limitations in both computational and experimental methods to guide future studies.

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